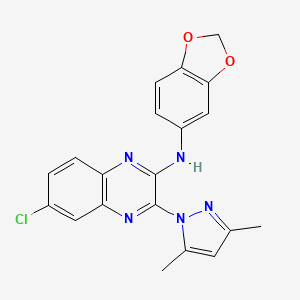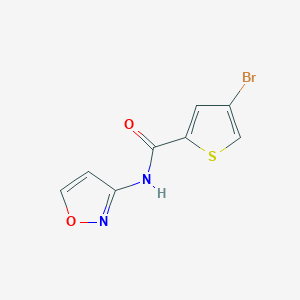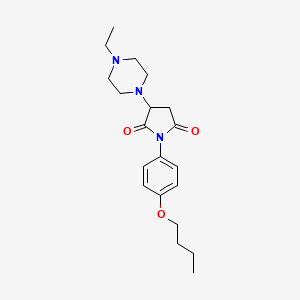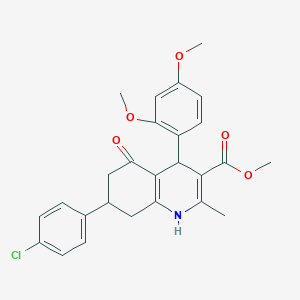![molecular formula C21H22N2O5 B5231208 (3-Hydroxypiperidin-1-yl)-[5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazol-3-yl]methanone](/img/structure/B5231208.png)
(3-Hydroxypiperidin-1-yl)-[5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxypiperidin-1-yl)-[5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazol-3-yl]methanone is a complex organic compound featuring a piperidine ring, a naphthalene moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypiperidin-1-yl)-[5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazol-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the naphthalene moiety and the oxazole ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxypiperidin-1-yl)-[5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methoxy group on the naphthalene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the oxazole ring yields a dihydrooxazole derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, (3-Hydroxypiperidin-1-yl)-[5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazol-3-yl]methanone is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is of interest for its potential therapeutic properties. It may be investigated for its ability to modulate biological pathways involved in disease processes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (3-Hydroxypiperidin-1-yl)-[5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways.
Properties
IUPAC Name |
(3-hydroxypiperidin-1-yl)-[5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-19-8-9-20(17-7-3-2-6-16(17)19)27-13-15-11-18(22-28-15)21(25)23-10-4-5-14(24)12-23/h2-3,6-9,11,14,24H,4-5,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJZOLYLBZLLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OCC3=CC(=NO3)C(=O)N4CCCC(C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]ACETAMIDE](/img/structure/B5231132.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5231144.png)
![(5Z)-5-[(2Z)-2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231152.png)

![3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5231164.png)

![2-acetyl-3-({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]phenyl}imino)-7-nitro-1-indanone](/img/structure/B5231180.png)


![1-(2-Fluorophenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5231213.png)

![(5Z)-3-(3-methylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231237.png)


